molecular formula C23H22N2O2S2 B12142439 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12142439
M. Wt: 422.6 g/mol
InChI Key: WKSUQGMDTCGHOR-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique fusion of furan, benzyl, and thienopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the 4-methylbenzylsulfanyl group. The final step involves the cyclization to form the tetrahydrobenzothieno[2,3-d]pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thienopyrimidinone core can be reduced to form dihydro derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable in the development of biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-ylmethyl)-3-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific arrangement of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O2S2/c1-15-8-10-16(11-9-15)14-28-23-24-21-20(18-6-2-3-7-19(18)29-21)22(26)25(23)13-17-5-4-12-27-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3

InChI Key

WKSUQGMDTCGHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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